![molecular formula C22H18N4O4 B2505028 2-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one CAS No. 1396564-76-3](/img/structure/B2505028.png)

2-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

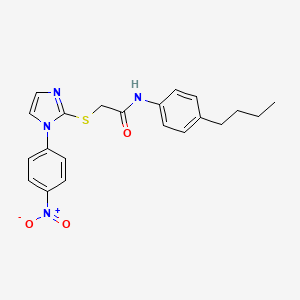

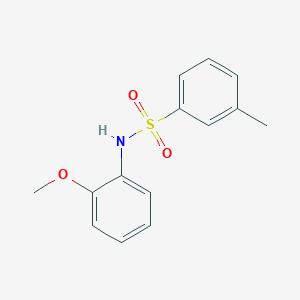

The compound "2-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one" is a complex molecule that appears to be related to a family of compounds synthesized for their potential biological activities, particularly as ligands for dopamine receptors. The structure of this compound suggests that it contains a pyrazolopyridine moiety linked to a piperazine and a chromenone. This type of compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step procedures that may include reductive amination, amide hydrolysis, and N-alkylation. For example, the synthesis of 2-[4-(4-hydroxylbenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine involves a three-step procedure starting from pyrazolo[1,5-a]pyridine-2-carbaldehyde, 1-piperazinecarboxaldehyde, and 4-hydroxylbenzaldehyde . Similarly, the synthesis of 2-[4-(4-fluorobenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine is achieved through reductive amination, amide hydrolysis, and N-alkylation . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using techniques like 1H NMR, 19F NMR, and ESI MS . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the core structure. The presence of a piperazine ring and a pyrazolopyridine core is a common feature in these molecules, which is likely to be the case for the compound under analysis as well.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for introducing various functional groups and achieving the desired molecular architecture. The reductive amination step is often used to introduce the piperazine moiety, while amide hydrolysis and N-alkylation are employed to modify the pyrazolopyridine core . These reactions are carefully controlled to ensure the formation of the correct product.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of various functional groups such as amine, amide, and aromatic systems can affect properties like solubility, melting point, and reactivity. The biological activity assays, such as receptor binding assays, provide insight into the affinity of these compounds for dopamine receptors, which is a key aspect of their potential therapeutic value . The compound "this compound" would likely exhibit similar properties and biological activities, given its structural similarities to the compounds studied in the cited papers.

Scientific Research Applications

Structural Characterization and Synthesis

- A study presented the structural analysis of a 2H-pyrazolo[4,3-c]pyridine derivative, highlighting its crystal packing and intramolecular interactions, indicating its potential as a scaffold for further chemical modifications (Karthikeyan et al., 2010).

Pharmacological Characterization

- Research into G protein-biased dopaminergics utilizing a pyrazolo[1,5-a]pyridine substructure has led to the discovery of high-affinity dopamine receptor partial agonists. This includes detailed pharmacological characterizations that underscore the compound's promise in therapeutic applications, particularly highlighting its potential in modulating dopaminergic signaling without the recruitment of β-arrestin (Möller et al., 2017).

Antimicrobial Activity

- A facile synthesis approach was developed for thiazolo[3, 2]pyridines containing the pyrazolyl moiety, showing significant antimicrobial activity. This synthesis route not only provides insights into the structural requirements for antimicrobial efficacy but also opens avenues for designing novel antimicrobials based on this core structure (El-Emary et al., 2005).

Insecticidal Agents

- Novel biologically active heterocyclic compounds, incorporating pyrazole, thiazole, and pyridine motifs, were synthesized and evaluated for their insecticidal activity against Spodoptera littoralis. This research provides valuable insights into the potential use of such compounds in agricultural pest management (Soliman et al., 2020).

Future Directions

properties

IUPAC Name |

2-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O4/c27-18-13-20(30-19-7-2-1-5-15(18)19)22(29)25-11-9-24(10-12-25)21(28)16-14-23-26-8-4-3-6-17(16)26/h1-8,13-14H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQECHLDFYXBVGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC(=O)C3=CC=CC=C3O2)C(=O)C4=C5C=CC=CN5N=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-ethyl 4-(2,5,7-trioxo-8-styryl-2,3,4a,5,7a,8-hexahydropyrrolo[3',4':5,6]thiopyrano[2,3-d]thiazol-6(7H)-yl)benzoate](/img/structure/B2504945.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2504951.png)

![2-Fluoro-5-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B2504954.png)

![3-butyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2504958.png)

![N-[[2-[2-Methoxyethyl(methyl)amino]phenyl]methyl]prop-2-enamide](/img/structure/B2504963.png)

![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid](/img/structure/B2504964.png)

![N-(sec-butyl)-1-((3-chlorobenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2504967.png)